molecular formula C6H12O6 B7821106 (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal CAS No. 30142-85-9

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

Cat. No. B7821106
CAS RN: 30142-85-9
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-KVTDHHQDSA-N
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Description

Aldehydo-D-mannose is the D-enantiomer of aldehydo-mannose. It is a D-mannose and an aldehydo-mannose. It is an enantiomer of an aldehydo-L-mannose.
Mannose is under investigation for the basic science of IUGR and Pregnancy.
(+-)-mannose is a natural product found in Allium chinense, Poa huecu, and other organisms with data available.
A hexose or fermentable monosaccharide and isomer of glucose from manna, the ash Fraxinus ornus and related plants. (From Grant and Hackh's Chemical Dictionary, 5th ed and Random House Unabridged Dictionary, 2d ed)

Scientific Research Applications

Synthesis and Transformation

  • Optically active derivatives of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal have been synthesized, enabling the creation of compounds like sitophilure, a pheromone in insects, and various α-methyl homoallylic alcohols (Fronza et al., 1988).
  • This compound has been used as a precursor in synthesizing various antioxidant agents, blending the attributes of ascorbic acid and alpha-tocopherol for effective radical scavenging activities (Manfredini et al., 2000).

Synthesis of Amino Acids

  • It's been applied in the diastereoselective synthesis of specific amino acids, such as (2S,5R)-5-hydroxylysine, important in collagen and collagen-like proteins (Marin et al., 2002).

Solubility Studies

  • Studies have included examining the solubility of saccharides like (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal in ethanol-water solutions, providing insights into their behavior in various solvents (Gong et al., 2012).

Novel Compounds Development

  • New compounds like (2E,4E)-5-((2S,3S,4R,5R)-3,4-dihydroxy-2,4,5-trimethyltetrahydrofuran-2-yl)-2,4-dimethylpenta-2,4-dienal have been derived from it, showing potential in treating conditions like hypoglycemia (Liu et al., 2020).

Therapeutic Applications

  • Its derivatives have been explored for their protective effects in models of stress disorders, like posttraumatic stress disorder (PTSD), suggesting potential therapeutic applications (Huang et al., 2013).

Cytotoxicity Studies

  • The compound and its analogues have been a part of chemical investigations to assess cytotoxic effects against various cancer cell lines, contributing to cancer research (Nana et al., 2012).

properties

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30142-85-9
Record name D-Mannose, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30142-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5040463
Record name D-Mannose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

CAS RN

3458-28-4, 30142-85-9
Record name Mannose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3458-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannose, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polymannose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030142859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mannose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12907
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Mannose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Demannose
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHA4727WTP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 2
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 3
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 4
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 5
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 6
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

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